molecular formula C7H4BrNO5 B1274837 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid CAS No. 57688-24-1

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid

Cat. No. B1274837
CAS RN: 57688-24-1
M. Wt: 262.01 g/mol
InChI Key: GHJLCCLHTCSRCE-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid (3-BHNBA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. 3-BHNBA is a brominated hydroxy nitrobenzene carboxylic acid and is an important building block for a variety of synthetic organic molecules. It is also a key intermediate in many organic synthesis processes. 3-BHNBA has been used in a wide range of applications, including drug development, analytical chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is involved in the preparation and synthesis of various chemical derivatives. For instance, derivatives of 4-hydroxybenzoic acid containing substituents like 3-bromo-5-nitro- have been synthesized, indicating the role of similar compounds in chemical synthesis (Cavill, 1945). Additionally, the synthesis of novel compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides demonstrates the utility of bromo-nitro compounds in creating new chemical entities with potential biological activities (Zhu et al., 2014).

Photoreactive and Catalytic Properties

Studies on the photoreaction of nitrobenzenes, including derivatives similar to this compound, have been conducted to understand their reactivity under light irradiation. This research provides insights into the photoreactive properties of such compounds (McIntyre et al., 2004). Moreover, the use of bromo and nitro-substituted compounds as catalysts in halogenation reactions of other organic compounds further illustrates their application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).

Biological and Environmental Impact

The metabolism of halogenonitrobenzenes in rabbits, including compounds structurally related to this compound, has been studied to understand their biotransformation and environmental impact. This research is critical for assessing the ecological and health effects of such compounds (Bray et al., 1958).

Analytical and Material Science Applications

Compounds similar to this compound have been used in the determination of elements like thorium and zirconium, indicating their potential in analytical chemistry (Datta, 1957). Moreover, the formation of charge transfer complexes with such compounds significantly improves the electron transfer process in applications like polymer solar cells, showcasing their utility in material science (Fu et al., 2015).

Future Directions

Future research directions for 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid could include further investigation into its potential therapeutic effects, as well as studies on its environmental impact and degradation .

properties

IUPAC Name

3-bromo-2-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJLCCLHTCSRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391979
Record name 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57688-24-1
Record name 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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